molecular formula C17H22N2O4 B267049 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid

货号 B267049
分子量: 318.4 g/mol
InChI 键: UMTRSGWDHZCXEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.

作用机制

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid is a selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. It works by binding to the active site of cathepsin B and preventing it from cleaving its substrates. This inhibition leads to a reduction in the activity of cathepsin B and its downstream effects.
Biochemical and Physiological Effects:
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to have a potent inhibitory effect on cathepsin B activity in vitro and in vivo. It has been shown to reduce tumor growth and metastasis in animal models of cancer, reduce joint destruction and inflammation in animal models of arthritis, and reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has also been shown to have a good safety profile in animal studies.

实验室实验的优点和局限性

The advantages of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its potency and selectivity for cathepsin B, its ability to inhibit cathepsin B activity both in vitro and in vivo, and its potential therapeutic applications in various diseases. The limitations of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its high cost, the need for careful handling due to its toxicity, and the potential for off-target effects.

未来方向

There are several future directions for the research on 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. First, more studies are needed to fully understand the mechanism of action of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid and its downstream effects. Second, more studies are needed to explore the potential therapeutic applications of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in other diseases beyond cancer, arthritis, and Alzheimer's disease. Third, more studies are needed to optimize the synthesis method and reduce the cost of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. Finally, more studies are needed to develop more potent and selective inhibitors of cathepsin B for use in lab experiments and potential therapeutic applications.

合成方法

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group of cyclohexylamine with tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-nitrophenyl chloroformate to form Boc-cyclohexylamino-4-nitrophenyl carbonate. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-(4-aminophenyl)propionic acid to form the desired product, 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid.

科学研究应用

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease. In cancer, cathepsin B has been shown to play a crucial role in tumor invasion and metastasis. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to inhibit the activity of cathepsin B and reduce tumor growth and metastasis in animal models of cancer. In arthritis, cathepsin B has been shown to contribute to joint destruction and inflammation. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce joint destruction and inflammation in animal models of arthritis. In Alzheimer's disease, cathepsin B has been shown to contribute to the formation of amyloid plaques, which are a hallmark of the disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease.

属性

产品名称

4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid

分子式

C17H22N2O4

分子量

318.4 g/mol

IUPAC 名称

4-[3-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22)

InChI 键

UMTRSGWDHZCXEA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O

规范 SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。